molecular formula C17H18N6O3S B2857635 2-(Methyl(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)-1-morpholinoethanone CAS No. 2034571-38-3

2-(Methyl(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)-1-morpholinoethanone

Cat. No. B2857635
CAS RN: 2034571-38-3
M. Wt: 386.43
InChI Key: FRXXPZYHIKGUNX-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Anti-Inflammatory Properties

Thiophene derivatives have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antipsychotic Effects

Thiophene-based compounds have been found to exhibit antipsychotic effects . This suggests their potential use in the treatment of various psychiatric disorders.

Anti-Arrhythmic Activity

Thiophene derivatives have shown anti-arrhythmic activity . This indicates their potential use in the management of cardiac arrhythmias.

Antifungal Properties

Thiophene-based compounds have demonstrated antifungal properties . This suggests their potential use in the development of new antifungal agents.

Antioxidant Activity

Thiophene derivatives have been found to possess antioxidant properties . This makes them potential candidates for the development of new antioxidant drugs.

Anti-Cancer Properties

Thiophene-based compounds have shown anti-cancer properties . This indicates their potential use in the treatment of various types of cancer.

Kinase Inhibiting Activity

Thiophene derivatives have demonstrated kinase inhibiting activity . This suggests their potential use in the development of new kinase inhibitors, which are important in the treatment of various diseases, including cancer.

Material Science Applications

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Mechanism of Action

While the specific mechanism of action for your compound is not available, thiophene nucleus containing compounds show various activities. For example, some act as an anti-inflammatory agent, others work as serotonin antagonists and are used in the treatment of Alzheimer’s .

Future Directions

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Thus the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-[methyl-[5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-22(9-14(24)23-3-5-25-6-4-23)16-13(8-18-11-19-16)17-20-15(21-26-17)12-2-7-27-10-12/h2,7-8,10-11H,3-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXXPZYHIKGUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCOCC1)C2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methyl(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)-1-morpholinoethanone

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